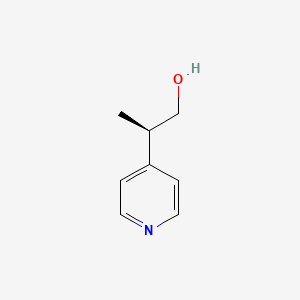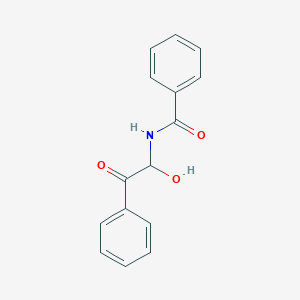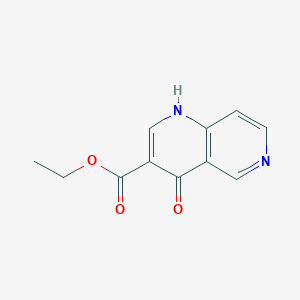
(2R)-2-Pyridin-4-ylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Pyridin-4-ylpropan-1-ol, also known as 2-Pyridyl-1-phenylpropan-1-ol or P4P, is a chiral organic compound that belongs to the class of secondary alcohols. It has a molecular formula of C12H15NO and a molecular weight of 189.26 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, particularly as a building block for the synthesis of various bioactive molecules.
Wirkmechanismus
The mechanism of action of (2R)-2-Pyridin-4-ylpropan-1-ol is not well understood. However, it is believed that this compound may act as a modulator of various biological pathways, particularly those involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
(2R)-2-Pyridin-4-ylpropan-1-ol has been shown to exhibit several biochemical and physiological effects. For example, it has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, P4P has also been shown to exhibit potent anti-inflammatory activity, making it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2R)-2-Pyridin-4-ylpropan-1-ol in lab experiments is its high enantiomeric purity, which makes it an ideal building block for the synthesis of chiral bioactive molecules. Additionally, P4P is relatively easy to synthesize and is readily available, making it a cost-effective option for lab experiments. However, one of the limitations of using P4P is its relatively low solubility in water, which may limit its use in certain biological assays.
Zukünftige Richtungen
There are several potential future directions for the research and development of (2R)-2-Pyridin-4-ylpropan-1-ol. One potential direction is the further exploration of its antitumor activity, particularly in combination with other chemotherapeutic agents. Additionally, P4P may also have potential applications in the treatment of various inflammatory diseases, and further research is needed to explore its efficacy in this area. Finally, the development of new synthetic methods for the preparation of P4P and its derivatives may also be an area of future research.
Synthesemethoden
The synthesis of (2R)-2-Pyridin-4-ylpropan-1-ol can be achieved through several methods. One of the most commonly used methods involves the reduction of the corresponding ketone, (2R)-2-Pyridin-4-ylpropan-1-olphenylpropan-1-one, using sodium borohydride (NaBH4) as a reducing agent in the presence of an acid catalyst such as acetic acid. This method yields the desired alcohol in high yields and with high enantiomeric purity.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Pyridin-4-ylpropan-1-ol has been used extensively in scientific research as a building block for the synthesis of various bioactive molecules. For example, it has been used as a starting material for the synthesis of several potent antitumor agents, such as 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives and 3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives. Additionally, P4P has also been used in the synthesis of several potent anti-inflammatory agents, such as 2-(4-methoxyphenyl)-2-oxoethyl 4-(2-pyridyl)phenyl sulfone and 2-(4-methoxyphenyl)-2-oxoethyl 4-(3-pyridyl)phenyl sulfone.
Eigenschaften
IUPAC Name |
(2R)-2-pyridin-4-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(6-10)8-2-4-9-5-3-8/h2-5,7,10H,6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPWDIUUNHGRDK-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Pyridin-4-ylpropan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(butan-2-yl)acetamide](/img/structure/B2791233.png)
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2791235.png)

![1-(4-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2791237.png)
![N-(1-cyanocyclopentyl)-2-[(2,4-dimethoxyphenyl)amino]acetamide](/img/structure/B2791238.png)
![7-ethyl-8-methyl-6-oxo-N-(2-(trifluoromethoxy)benzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2791240.png)



![Tert-butyl 4-chlorospiro[3H-furo[3,4-c]pyridine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2791245.png)
![5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2791247.png)
![5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![[3-(Oxan-2-yloxy)phenyl]methanamine](/img/structure/B2791256.png)